molecular formula C8H8F2O B2713396 2-Fluoro-1-(2-fluorophenyl)ethan-1-OL CAS No. 1550748-35-0

2-Fluoro-1-(2-fluorophenyl)ethan-1-OL

Cat. No.: B2713396
CAS No.: 1550748-35-0
M. Wt: 158.148
InChI Key: HXSNUHVULWWHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-(2-fluorophenyl)ethan-1-OL is an organic compound with the molecular formula C8H8F2O It is a fluorinated alcohol, which means it contains both fluorine atoms and a hydroxyl group (-OH)

Scientific Research Applications

2-Fluoro-1-(2-fluorophenyl)ethan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

“2-Fluoro-1-(2-fluorophenyl)ethan-1-OL” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(2-fluorophenyl)ethan-1-OL typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-fluorobenzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting intermediate is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2-fluorophenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of 2-fluoro-1-(2-fluorophenyl)ethanone

    Reduction: Formation of various fluorinated alcohol derivatives

    Substitution: Formation of substituted fluorophenyl ethanols

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2-fluorophenyl)ethan-1-OL depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-(2-fluorophenyl)ethan-1-OL is unique due to the specific positioning of its fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where specific fluorinated structures are desired.

Properties

IUPAC Name

2-fluoro-1-(2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSNUHVULWWHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CF)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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